molecular formula C8H4ClF3N2 B1412066 2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227513-81-6

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1412066
CAS No.: 1227513-81-6
M. Wt: 220.58 g/mol
InChI Key: SKQWEHMDRWALNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile is a chemical compound with the molecular formula C8H4ClF3N2 It is known for its unique structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 6-position, along with an acetonitrile group at the 3-position

Biochemical Analysis

Biochemical Properties

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antimicrobial activity by interacting with bacterial DNA, leading to the inhibition of bacterial growth . The compound’s interaction with DNA involves binding to the DNA strands, which disrupts the replication process and ultimately leads to cell death. Additionally, this compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their activity and affecting cellular metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Furthermore, this compound has been found to alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . These effects highlight the potential of the compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to DNA disrupts the normal functioning of the DNA, leading to the inhibition of replication and transcription processes . Additionally, the compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism and energy production . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can induce beneficial effects, such as the inhibition of tumor growth and the induction of apoptosis in cancer cells . Higher doses of this compound have been associated with toxic and adverse effects, including damage to vital organs and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the synthesis of nucleotides, leading to a decrease in nucleotide levels and subsequent disruption of DNA replication and repair . These interactions highlight the compound’s potential as a modulator of metabolic pathways and its implications for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity . The distribution of the compound within tissues also plays a role in determining its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it interacts with DNA and exerts its effects on gene expression and replication . Additionally, the compound can accumulate in the mitochondria, affecting cellular metabolism and energy production . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves multi-step organic reactions. One common method starts with the chlorination of 2,6-dichloropyridine, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the addition of the acetonitrile group via a nucleophilic substitution reaction using appropriate reagents and catalysts under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and oxidation states.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, expanding its utility in organic synthesis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding carboxylic acids or ketones.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile can be compared with other similar compounds such as:

    2-Chloro-6-(trifluoromethyl)pyridine: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.

    2-Bromo-6-(trifluoromethyl)pyridine-3-acetonitrile: Similar structure but with a bromo group instead of chloro, which can affect its reactivity and applications.

    2-Chloro-4-(trifluoromethyl)pyridine-3-acetonitrile: The position of the trifluoromethyl group is different, leading to variations in chemical behavior and uses.

Properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQWEHMDRWALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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